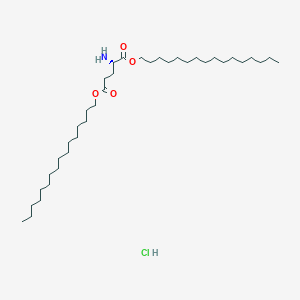
dihexadecyl (2S)-2-aminopentanedioate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its dihexadecyl groups and the presence of an amino group attached to a pentanedioate backbone, along with a hydrochloride moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dihexadecyl (2S)-2-aminopentanedioate;hydrochloride typically involves the esterification of hexadecanol with (2S)-2-aminopentanedioic acid. This reaction is often catalyzed by acidic conditions to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include dihexadecyl alcohols, carboxylic acids, and substituted amides or esters, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the formation of micelles and vesicles for drug delivery systems.
Biology: The compound is employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mécanisme D'action
The mechanism of action of dihexadecyl (2S)-2-aminopentanedioate;hydrochloride involves its interaction with lipid membranes. The dihexadecyl groups insert into the lipid bilayer, while the amino group can form hydrogen bonds with surrounding molecules. This interaction can alter membrane fluidity and permeability, making it useful in drug delivery applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihexadecyl phosphate: Similar in structure but lacks the amino group.
Dihexadecyl succinate: Contains a succinate backbone instead of pentanedioate.
Dihexadecyl malonate: Features a malonate backbone.
Uniqueness
Dihexadecyl (2S)-2-aminopentanedioate;hydrochloride is unique due to the presence of the amino group, which provides additional functionality for chemical reactions and interactions with biological molecules. This makes it particularly valuable in applications requiring specific interactions with proteins or other biomolecules.
Propriétés
Numéro CAS |
86304-25-8 |
|---|---|
Formule moléculaire |
C37H74ClNO4 |
Poids moléculaire |
632.4 g/mol |
Nom IUPAC |
dihexadecyl (2S)-2-aminopentanedioate;hydrochloride |
InChI |
InChI=1S/C37H73NO4.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-36(39)32-31-35(38)37(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35H,3-34,38H2,1-2H3;1H/t35-;/m0./s1 |
Clé InChI |
WXQRFHDZYNZLOD-XLQCLRHOSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)N.Cl |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Ethylamino)-5-nitrophenyl]propanamide](/img/structure/B14406511.png)

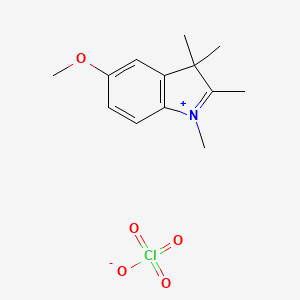


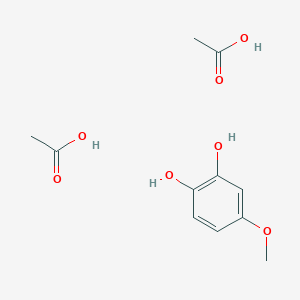
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(oxy)]hexabenzene](/img/structure/B14406544.png)
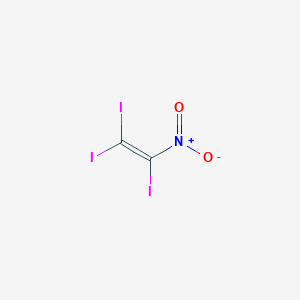
![5-(2-Ethoxy-2-oxoethyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14406571.png)


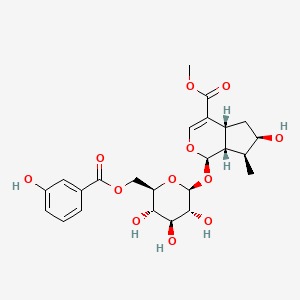
![2-[2-(Pyridin-4-yl)ethyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14406601.png)
![Chloro(dimethyl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14406603.png)
